molecular formula C17H20N4O2S B5257261 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B5257261
M. Wt: 344.4 g/mol
InChI Key: YLIDPOILZMETKT-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some thiadiazole derivatives are known to have antimicrobial, antiviral, or anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions could involve exploring the potential biological activities of this compound, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.

Chemical Reactions Analysis

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further modified for specific applications.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, thiadiazole derivatives are explored for their potential as therapeutic agents for various diseases. In industry, these compounds are used in the development of new materials and chemical processes .

Comparison with Similar Compounds

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique among thiadiazole derivatives due to its specific structure and properties. Similar compounds include 2-amino-5-tert-butyl-1,3,4-thiadiazole, 2-amino-5-methyl-1,3,4-thiadiazole, and 2-amino-5-phenyl-1,3,4-thiadiazole . These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)15-19-20-16(24-15)18-14(23)11-9-13(22)21(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIDPOILZMETKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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